Head-to-Head Comparison on Human OCT1 Transporter Inhibition: Target Compound vs. Structural Analog
The target compound was directly evaluated in a human OCT1 inhibition assay using HEK293 cells and the ASP⁺ fluorescent substrate uptake method. It displayed an IC₅₀ of 138,000 nM (138 µM) [1]. No direct head-to-head data with a named comparator is available; however, the compound’s activity profile can be contrasted with close structural analogs that show entirely divergent biological outcomes. For instance, the N-(2-bromo-4-fluorophenyl) analog (CAS 2097900-98-4) exhibits cancer cell proliferation inhibition with IC₅₀ values between 20 µM and 40 µM . The striking 3.5–7-fold potency difference and complete change in biological readout (transporter inhibition vs. cancer cell cytotoxicity) underscore that the N-benzyloxy substituent directs the molecule toward transporter pharmacology rather than cytotoxic mechanisms, making the latter an unsuitable substitute.
| Evidence Dimension | Inhibitory activity against human OCT1 (transporter) vs. cancer cell proliferation |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM (138 µM) against human OCT1 in HEK293 cells (ASP⁺ uptake assay) |
| Comparator Or Baseline | N-(2-bromo-4-fluorophenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide (CAS 2097900-98-4): IC₅₀ = 20–40 µM against cancer cell lines (unspecified cancer type) |
| Quantified Difference | Target is 3.5–7-fold less potent, but acts on a completely different target class (transporter vs. cytotoxicity). Potency alone is not the differentiator; target engagement pathway divergence is the key differentiator. |
| Conditions | Target: HEK293 cells expressing human OCT1, ASP⁺ substrate uptake measured by microplate reader. Comparator: cancer cell proliferation assay (cell line and exact conditions unspecified). |
Why This Matters
For research programs targeting OCT1-mediated drug transport or drug-drug interaction liabilities, the target compound provides a selective probe scaffold, whereas the halogenated analogs bias activity toward cytotoxic pathways, rendering them irrelevant for transporter studies.
- [1] BindingDB PrimarySearch_ki for monomerid=50241341, N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide. IC₅₀ = 1.38E+5 nM against human OCT1. BindingDB (2025). View Source
